molecular formula C20H22Cl2N2O3 B1525608 Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate CAS No. 1353878-14-4

Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate

Cat. No.: B1525608
CAS No.: 1353878-14-4
M. Wt: 409.3 g/mol
InChI Key: CYTQOAISVQMEMS-UHFFFAOYSA-N
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Description

Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate is a piperidine-based compound with a benzyl carbamate group, a hydroxyl substituent at the 4-position, and a (2,4-dichlorophenyl)amino-methyl side chain. Its molecular formula is C₂₀H₂₁Cl₂N₂O₃, though this is inferred from structurally similar analogs (e.g., ). The compound’s 2,4-dichlorophenyl moiety confers strong electron-withdrawing properties, likely influencing its reactivity, solubility, and biological interactions.

Key applications include its role as a synthetic intermediate in pharmaceutical research, particularly for analogs targeting enzyme inhibition (e.g., 8-oxo-guanine triphosphatase inhibitors, as seen in ).

Properties

IUPAC Name

benzyl 4-[(2,4-dichloroanilino)methyl]-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O3/c21-16-6-7-18(17(22)12-16)23-14-20(26)8-10-24(11-9-20)19(25)27-13-15-4-2-1-3-5-15/h1-7,12,23,26H,8-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTQOAISVQMEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CNC2=C(C=C(C=C2)Cl)Cl)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Structural Overview

The compound has the molecular formula C20H22Cl2N2O3C_{20}H_{22}Cl_{2}N_{2}O_{3} and a molecular weight of approximately 397.31 g/mol. Its structure features a piperidine ring substituted with a hydroxyl group and a benzyl group, along with a 2,4-dichlorophenyl moiety linked through an amino group. This unique arrangement contributes to its biological properties.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent. For instance, studies have shown that the compound can induce apoptosis in cancer cells, which is a critical mechanism for antitumor activity.

Cell LineIC50 (µM)Reference
U-937 (Leukemia)10.5
SK-MEL-1 (Melanoma)8.7

Antimicrobial Properties

In addition to its antitumor effects, the compound may possess antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further pharmacological investigation.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific biological targets such as enzymes and receptors involved in disease pathways. Interaction studies indicate that it may modulate signaling pathways associated with cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To elucidate the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Properties
Benzyl 4-hydroxypiperidine-1-carboxylateLacks dichlorophenyl substitutionSimpler structure; less biological activity
2-(2,4-Dichlorophenyl)-N-methylpiperidin-1-amineContains a methyl substitution instead of benzylDifferent pharmacological profile
N-(2,4-Dichlorophenyl)-piperidin-1-amineLacks hydroxypiperidine structureDifferent binding characteristics

This table highlights how this compound stands out due to its complex structure and potential biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Efficacy : A study demonstrated that treatment with this compound resulted in significant cell death in U-937 and SK-MEL-1 cell lines compared to control groups .
  • Antimicrobial Testing : Another investigation revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics .
  • Mechanistic Insights : Research focusing on the interaction of this compound with cellular receptors indicated a potential role in modulating apoptosis-related pathways, suggesting a multifaceted mechanism of action .

Scientific Research Applications

Research indicates that Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate exhibits significant antitumor and antimicrobial properties . It has been studied for its efficacy against various cancer cell lines, suggesting potential as an antitumor agent. Additionally, its antimicrobial properties indicate possible applications in treating infections, making it a candidate for further pharmacological studies .

Therapeutic Applications

This compound has shown promise in several therapeutic areas:

  • Antitumor Research : Studies have demonstrated its ability to inhibit cancer cell growth in vitro, making it a subject of interest for cancer treatment development .
  • Antimicrobial Studies : Its potential to combat bacterial infections positions it as a candidate for new antimicrobial agents .

Interaction Studies

Interaction studies involving this compound have revealed that it can bind to various biological targets, which is essential for understanding its mechanism of action. These interactions often focus on:

  • Binding affinity to specific receptors or enzymes involved in disease pathways.
  • Understanding how structural modifications can enhance efficacy and reduce side effects.

Such studies are vital for optimizing the compound's therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are compared below, focusing on substituent effects, synthesis, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituent Modifications Molecular Formula Molecular Weight Key Properties/Applications References
Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate 2,4-Dichlorophenylamino-methyl group C₂₀H₂₁Cl₂N₂O₃ ~419.3 (calc.) Discontinued; used in enzyme inhibition studies
Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate 4-Fluorophenyl group (electron-withdrawing) C₁₉H₂₀FNO₃ 329.37 Higher polarity than dichloro analog; potential CNS drug candidate
Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate 3,4-Dimethylphenylamino-methyl group (electron-donating) C₂₂H₂₈N₂O₃ 368.47 Enhanced lipophilicity; used in pharmacokinetic optimization studies
Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate Chlorosulfonyl-methyl group (reactive electrophile) C₁₄H₁₈ClNO₄S 331.81 Intermediate for sulfonamide drug synthesis; hazardous due to sulfonyl chloride reactivity
Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate Ethyl ester and hydroxyethylphenyl group (polar, pro-drug potential) C₁₈H₂₅NO₄ 331.40 Water-soluble derivative; explored for controlled drug release

Structural Impact on Reactivity and Bioactivity

  • Electron-Withdrawing vs. In contrast, the 4-fluorophenyl analog () offers moderate electron withdrawal with reduced steric hindrance, favoring solubility . The 3,4-dimethylphenylamino group () increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Hydroxyl Group Position : The 4-hydroxypiperidine scaffold is conserved across analogs, contributing to hydrogen-bonding capacity. This feature is critical for interactions with biological targets, such as kinase active sites .

Preparation Methods

Formation of 4-Hydroxypiperidine Intermediate

The 4-hydroxypiperidine ring is commonly prepared either by:

  • Reduction of a corresponding 4-ketopiperidine derivative using selective reducing agents such as sodium borohydride or catalytic hydrogenation under controlled conditions to yield the 4-hydroxy functionality.
  • Alternatively, nucleophilic ring closure methods starting from suitable amino alcohol precursors can be used to form the piperidine ring with the hydroxyl group in place.

Introduction of the 2,4-Dichlorophenylamino Methyl Side Chain

This step typically involves:

  • Reductive amination between the 4-hydroxypiperidine intermediate and 2,4-dichlorobenzaldehyde or its derivatives. The reaction uses mild reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride to couple the amino group with the aldehyde, forming the amino methyl linkage.
  • Alternatively, nucleophilic substitution reactions where the 4-hydroxypiperidine is first converted into a leaving group (e.g., mesylate or tosylate) followed by displacement with 2,4-dichloroaniline under basic conditions.

Protection of the Piperidine Nitrogen with Benzyl Carbamate

The nitrogen atom of the piperidine ring is protected by:

  • Reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine or sodium bicarbonate to form the benzyl carbamate protecting group.
  • This step is crucial for improving the compound's stability and facilitating chromatographic purification.

Reaction Conditions and Yields

Based on analogous piperidine carbamate syntheses and related literature, typical reaction conditions and yields are summarized below:

Step Reagents/Conditions Yield (%) Notes
4-Ketopiperidine reduction NaBH4 in methanol, 0-25°C 85-95 Selective reduction to 4-hydroxypiperidine
Reductive amination 2,4-Dichlorobenzaldehyde, NaBH(OAc)3, AcOH, RT 70-85 Mild conditions favor selective coupling
Nitrogen protection (Cbz group) Benzyl chloroformate, Et3N, DCM, 0-25°C 80-90 Efficient carbamate formation

Analytical Data Supporting Synthesis

  • NMR Spectroscopy: Characteristic signals include aromatic protons from the dichlorophenyl and benzyl groups, signals for the piperidine ring protons, and a singlet for the benzylic CH2 of the carbamate.
  • Mass Spectrometry: Molecular ion peak consistent with the molecular formula C20H22Cl2N2O3, confirming the expected molecular weight.
  • Melting Point: Typically in the range consistent with pure carbamate derivatives (~100-130°C depending on purity).

Research Findings and Optimization Notes

  • The choice of reducing agent in the reductive amination step critically affects the selectivity and yield, with sodium triacetoxyborohydride offering better control and fewer side products compared to sodium borohydride.
  • Protection of the nitrogen prior to amino methylation can sometimes lead to steric hindrance; thus, the sequence of protection and substitution is optimized depending on the substrate reactivity.
  • Purification is generally achieved by column chromatography or recrystallization, with the benzyl carbamate group aiding in crystallinity and stability.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Yield Range Remarks
4-Hydroxypiperidine synthesis Reduction of 4-ketopiperidine NaBH4, MeOH, 0-25°C 85-95% High selectivity required
Amino methyl side chain introduction Reductive amination 2,4-Dichlorobenzaldehyde, NaBH(OAc)3 70-85% Mild acidic conditions preferred
Nitrogen protection Carbamate formation Benzyl chloroformate, Et3N, DCM 80-90% Facilitates purification

Q & A

Q. What are the optimal synthetic routes for preparing Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine ring. Key steps include:

  • Aminomethylation: Reacting 4-hydroxypiperidine with (2,4-dichlorophenyl)amine in the presence of formaldehyde or paraformaldehyde to form the aminomethyl linkage .
  • Benzyl Protection: Introducing the benzyl group via carbamate formation using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification: Column chromatography (silica gel, CHCl₃/MeOH gradients) or recrystallization for isolating intermediates.
    Critical Considerations: Monitor reaction pH and temperature to avoid side reactions (e.g., over-alkylation). Use inert atmospheres (argon/nitrogen) for moisture-sensitive steps .

Q. How can structural characterization of this compound be performed?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm regiochemistry of the piperidine ring and substituents (e.g., 4-hydroxyl group at δ 3.5–4.0 ppm, aromatic protons from dichlorophenyl at δ 6.8–7.5 ppm) .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (expected m/z ~450–460 for [M+H]⁺).
  • X-ray Crystallography: Resolve stereochemistry if chiral centers are present .
  • HPLC: Assess purity (>95% for pharmacological studies) using C18 columns and UV detection .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling due to potential inhalation hazards .
  • First Aid:
    • Skin contact: Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
    • Eye exposure: Flush with water for 10–15 minutes; consult an ophthalmologist .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

  • Chiral Resolution: Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during aminomethylation or employ chiral HPLC columns (e.g., Chiralpak IA/IB) for separation .
  • Asymmetric Catalysis: Optimize reaction conditions with catalysts like Jacobsen’s Co(salen) for stereoselective formation of the piperidine ring .
  • Circular Dichroism (CD): Validate enantiopurity by comparing experimental CD spectra with computational models .

Q. What strategies mitigate conflicting toxicity data in early-stage studies?

Methodological Answer:

  • In Silico Modeling: Use tools like ProTox-II to predict acute toxicity (e.g., LD50, hepatotoxicity) and cross-validate with experimental data .
  • Dose-Response Studies: Conduct tiered assays:
    • Ames Test: Screen for mutagenicity at 0.1–100 µM .
    • MTT Assay: Assess cytotoxicity in HEK293 or HepG2 cells (IC50 determination) .
  • Contradiction Analysis: Replicate conflicting studies under identical conditions (e.g., pH, solvent) to isolate variables .

Q. How does the compound’s stability vary under different experimental conditions?

Methodological Answer:

  • pH Stability: Perform accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–9). Monitor via HPLC:
    • Acidic Conditions: Hydrolysis of the benzyl carbamate (~t₁/₂ < 24h at pH 1) .
    • Basic Conditions: Piperidine ring degradation above pH 8 .
  • Light Sensitivity: UV-Vis spectroscopy to detect photodegradation products (λmax shifts >10 nm indicate instability) .

Q. What receptor-binding assays are suitable for elucidating its biological activity?

Methodological Answer:

  • Molecular Docking: Screen against GPCRs (e.g., serotonin or dopamine receptors) using AutoDock Vina. Focus on the dichlorophenyl group’s hydrophobic interactions .
  • Radioligand Binding Assays:
    • Competitive Binding: Use ³H-labeled ligands (e.g., ³H-spiperone for D2 receptors) to measure Ki values .
    • Functional Assays: cAMP accumulation or calcium flux in transfected CHO cells .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility data?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO, ethanol, and PBS using nephelometry. Note discrepancies due to:
    • Crystallinity: Amorphous vs. crystalline forms (DSC/TGA analysis) .
    • Impurities: Residual solvents (GC-MS) may artificially enhance solubility .
  • Standardization: Report solubility as mg/mL ± SEM (n=3) under controlled temperatures (25°C ± 0.5) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate

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